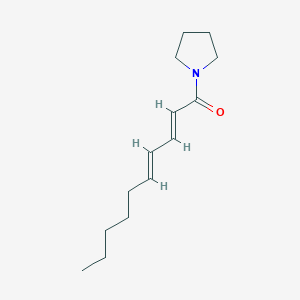

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one

Description

Properties

IUPAC Name |

(2E,4E)-1-pyrrolidin-1-yldeca-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZBGTMIBOQWBA-HRCSPUOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897288 | |

| Record name | Iyeremide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78910-33-5 | |

| Record name | Sarmentine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78910-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmentine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078910335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iyeremide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IYEREMIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ACA84TFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Sarmentine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentine, a naturally occurring amide alkaloid, has garnered interest for its notable biological activities, particularly its phytotoxic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sarmentine, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its structural attributes, physicochemical properties, and spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and synthesis and explores its known mechanisms of action, including its impact on key signaling pathways.

Chemical and Physical Properties

Sarmentine, systematically named (2E,4E)-1-(pyrrolidin-1-yl)deca-2,4-dien-1-one, is classified as an N-acylpyrrolidine.[1] It is a key bioactive constituent found in various Piper species, notably in the fruits of long pepper (Piper longum).[1][2][3] The compound presents as a light orange to brown low-melting solid.

Table 1: Physicochemical Properties of Sarmentine

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃NO | [4] |

| Molecular Weight | 221.34 g/mol | [4] |

| CAS Number | 78910-33-5 | [4] |

| IUPAC Name | This compound | [1] |

| Appearance | Light Orange to Brown Low Melting Solid | |

| Boiling Point | 373.0 ± 9.0 °C (Predicted) | |

| Melting Point | Not experimentally determined | |

| Solubility | Soluble in Chloroform, Methanol. Predicted water solubility: 0.054 g/L. | |

| logP | 3.27 (Predicted) | |

| pKa (Strongest Basic) | 2.07 (Predicted) |

Spectroscopic Data

The structural elucidation of Sarmentine is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of Sarmentine. The data reveals the characteristic signals for the pyrrolidine ring, the dienone system, and the decanoyl chain.

Table 2: ¹H and ¹³C NMR Spectral Data for Sarmentine (in CDCl₃) [3]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 165.4 | - |

| 2 | 120.9 | 6.08 (d, J=15.0 Hz) |

| 3 | 144.3 | 7.24 (dd, J=15.0, 10.0 Hz) |

| 4 | 128.4 | 6.15 (dt, J=15.0, 7.0 Hz) |

| 5 | 140.2 | 6.08 (m) |

| 6 | 32.6 | 2.15 (q, J=7.0 Hz) |

| 7 | 31.4 | 1.45 (m) |

| 8 | 22.5 | 1.28 (m) |

| 9 | 14.0 | 0.88 (t, J=7.0 Hz) |

| 1' | 46.0 | 3.50 (t, J=6.5 Hz) |

| 2' | 26.3 | 1.90 (m) |

| 3' | 24.5 | 1.90 (m) |

| 4' | 46.0 | 3.50 (t, J=6.5 Hz) |

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in Sarmentine. Key expected absorptions include:

-

C=O stretch (amide I band): ~1650-1615 cm⁻¹

-

C=C stretch (alkene): ~1640-1600 cm⁻¹

-

C-N stretch: ~1250-1020 cm⁻¹

-

C-H stretch (alkane): ~2960-2850 cm⁻¹

Experimental Protocols

Isolation of Sarmentine from Piper longum

The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of amides from Piper species.[2][3][5]

Workflow for the Isolation of Sarmentine

Caption: A generalized workflow for the isolation of Sarmentine from Piper longum fruits.

Detailed Steps:

-

Preparation of Plant Material: Dried fruits of Piper longum are ground into a coarse powder.

-

Extraction: The powdered material is subjected to Soxhlet extraction with methanol for several hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This typically involves column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Purification: Fractions showing biological activity (e.g., phytotoxicity) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sarmentine.

-

Structure Confirmation: The identity and purity of the isolated Sarmentine are confirmed by spectroscopic methods (NMR, MS).

Total Synthesis of Sarmentine

While a detailed step-by-step protocol for the total synthesis of Sarmentine is not widely published, a stereoselective synthesis has been reported.[6] The general approach involves the coupling of a pyrrolidine moiety with a suitably activated (2E,4E)-decadienoic acid derivative.

Retrosynthetic Analysis of Sarmentine

Caption: A simplified retrosynthetic approach for the synthesis of Sarmentine.

Mechanism of Action and Signaling Pathways

The primary biological activity of Sarmentine that has been investigated is its phytotoxicity, making it a potential natural herbicide. Its mechanism of action in plants is multifaceted.

Inhibition of Photosynthesis

Sarmentine acts as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain. It is believed to compete with plastoquinone for its binding site, thereby disrupting electron flow and inhibiting photosynthesis.

Inhibition of Fatty Acid Synthesis

Sarmentine has been shown to inhibit enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid biosynthesis pathway in plants. This inhibition disrupts the production of essential fatty acids, leading to a loss of membrane integrity.

Signaling Pathways Inhibited by Sarmentine in Plants

Caption: Sarmentine's inhibitory effects on key plant signaling pathways.

Effects on Mammalian Cells and Signaling Pathways

Currently, there is a lack of extensive research on the effects of Sarmentine on mammalian cells and their signaling pathways. While some studies have investigated the cytotoxicity of related polyamines in human cancer cell lines, specific data for Sarmentine is scarce.[7] Further research is warranted to explore its potential effects on key mammalian signaling pathways such as NF-κB, MAPK, and PI3K/Akt to assess its potential for drug development.

Conclusion

Sarmentine is a well-characterized natural product with defined physical and chemical properties. Its primary established biological activity is as a phytotoxin, with mechanisms involving the inhibition of photosynthesis and fatty acid synthesis in plants. While detailed protocols for its isolation from natural sources exist, and synthetic routes have been explored, further investigation is required to elucidate its full pharmacological potential. Specifically, a deeper understanding of its effects on mammalian cell signaling pathways is crucial for its consideration in drug development programs. This guide serves as a comprehensive starting point for researchers interested in exploring the multifaceted nature of Sarmentine.

References

- 1. Phytotoxicity of sarmentine isolated from long pepper (Piper longum) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Bioactivity of (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one , a naturally occurring amide alkaloid, has garnered attention within the scientific community for its notable biological activities. Also known by its trivial names Sarmentine and Iyeremide A , this compound is a constituent of various plant species, primarily within the Piper genus. This technical guide provides a comprehensive overview of its natural sources, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its known biological mechanisms of action.

Natural Occurrence

This compound has been identified as a natural product in several species of the Piperaceae family. Its presence is well-documented in the fruits and roots of Piper sarmentosum and the fruits of Piper longum (long pepper).[1][2] The compound has also been reported in Piper nigrum (black pepper), Piper lolot, and Piper sintenense.[3][4] This distribution highlights the compound as a characteristic secondary metabolite of the Piper genus.

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical origin. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Method of Analysis | Concentration/Amount | Reference |

| Piper longum | Dried Fruits | Liquid Chromatography-Mass Spectrometry (LC-MS) | 0 - 0.57% of dry weight | [1][5][6] |

| Piper sarmentosum | Fruit (from an oral dose of 500 mg/kg of the ethanol extract in rats) | High-Performance Liquid Chromatography (HPLC) | Cmax in plasma: 191.50 ± 12.69 ng/mL | [7] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant herbicidal activity, functioning as a potent contact herbicide with a broad spectrum of activity.[1][3][6] Its mechanism of action is multifaceted, affecting key physiological processes in plants.[8]

Inhibition of Photosynthesis: Sarmentine acts as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[8] It is believed to compete with plastoquinone for its binding site, thereby disrupting the flow of electrons and inhibiting photosynthesis.[8] This light-dependent activity contributes significantly to its herbicidal effects.[8]

Disruption of Fatty Acid Synthesis: In addition to its impact on photosynthesis, Sarmentine also inhibits the enzyme enoyl-ACP reductase.[8] This enzyme is crucial for the early stages of fatty acid biosynthesis. Inhibition of this pathway leads to a rapid loss of cell membrane integrity, even in the absence of light.[8]

The dual mechanism of action, targeting both photosynthesis and fatty acid synthesis, makes this compound an interesting candidate for the development of new herbicides.

Experimental Protocols

The following is a detailed methodology for the isolation and identification of this compound from a plant source, based on established protocols for amide alkaloids from Piper species.[9]

1. Plant Material and Extraction:

-

Starting Material: Dried and powdered fruits of Piper longum or Piper sarmentosum.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

-

The crude ethanol extract is resuspended in a 3:1 water/ethanol mixture.

-

This aqueous-alcoholic solution is then exhaustively partitioned with chloroform in a separatory funnel.

-

The chloroform fractions are combined and the solvent is evaporated to yield a crude amide alkaloid fraction.

3. Chromatographic Purification:

-

Step 1: Normal-Phase Liquid Chromatography (NPLC):

-

The crude alkaloid fraction is subjected to preparative NPLC on a silica gel column.

-

A gradient elution system of n-hexane and ethyl acetate is employed to separate the components based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Step 2: Reversed-Phase Liquid Chromatography (RPLC):

-

Fractions from NPLC containing the target compound are selected for further purification by preparative RPLC on a C18 column.

-

A gradient elution system of acetonitrile and water is used for separation.

-

The purity of the collected fractions is assessed using analytical High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

-

4. Structure Elucidation:

-

The purified compound is subjected to spectroscopic analysis for structural confirmation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the chemical structure and stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. Phytotoxicity of sarmentine isolated from long pepper (Piper longum) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Sarmentine, a natural herbicide from Piper species with multiple herbicide mechanisms of action [frontiersin.org]

- 4. Sarmentine | C14H23NO | CID 6440616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Markers Based Pharmacokinetic Evaluation of Extracts of a Traditional Medicinal Plant, Piper sarmentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sarmentine, a natural herbicide from Piper species with multiple herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective synthesis of Sarmentine

This guide, therefore, presents a high-level overview of the known synthetic strategies and outlines the general methodologies that would be employed for its stereoselective synthesis, based on available abstracts and related literature.

Core Synthetic Strategies

The stereoselective synthesis of Sarmentine primarily focuses on the construction of the (2E,4E)-dienamide moiety. Two main strategies have been alluded to in the scientific literature: a Wittig-type olefination approach and a method involving a bifunctional dienyl compound.

Horner-Wadsworth-Emmons (HWE) Olefination Approach

A common and effective method for the stereoselective synthesis of α,β-unsaturated esters and amides is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers excellent control over the geometry of the newly formed double bond, typically favoring the E-isomer, which is essential for the Sarmentine backbone.

Logical Workflow for HWE-based Sarmentine Synthesis:

Figure 1: Conceptual workflow for the Horner-Wadsworth-Emmons based synthesis of Sarmentine.

Experimental Protocol (General Outline):

A detailed experimental protocol for this specific synthesis is not available in the searched literature. However, a general procedure for a Horner-Wadsworth-Emmons reaction to form a dienamide would involve the following steps:

-

Phosphonate Reagent Preparation: A phosphonate ester bearing a carbonyl group is required. For Sarmentine synthesis, this would likely be a phosphonoacetamide derivative of pyrrolidine.

-

Ylide Formation: The phosphonate reagent is treated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) to generate the corresponding phosphonate carbanion (ylide).

-

Olefination: The ylide solution is then reacted with an appropriate aldehyde, in this case, likely (E)-2-heptenal, at a controlled temperature (often ranging from -78 °C to room temperature). The reaction stereoselectively forms the (2E,4E)-dienamide backbone.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield Sarmentine.

Synthesis via a Bifunctional Dienyl Compound

Another reported strategy involves the use of a bifunctional dienyl compound.[1] This method is described as a new synthetic approach to conjugated (E,E)-dienamides.

Logical Relationship for the Bifunctional Dienyl Compound Approach:

Figure 2: High-level logical flow for the synthesis of Sarmentine using a bifunctional dienyl compound.

Experimental Protocol (Conceptual Outline):

Specific details of this synthetic route are not available in the public domain. The strategy, as suggested by the abstract, would likely involve:

-

Preparation of a Bifunctional Dienyl Synthon: A five-carbon dienyl compound with reactive functional groups at both ends would be synthesized.

-

Sequential Electrophilic Substitutions: Two distinct electrophilic substitution reactions would be carried out selectively at different positions of the dienyl compound to introduce the necessary carbon framework.

-

Coupling and Amidation: The final steps would involve coupling reactions to complete the carbon chain and the introduction of the pyrrolidine moiety to form the amide bond, yielding Sarmentine.

Quantitative Data

A comprehensive summary of quantitative data, such as reaction yields and stereoselectivity (e.g., E/Z ratios), is not possible without access to the full-text primary research articles. The following table is a template that would be populated with such data were it available.

Table 1: Template for Quantitative Data on Sarmentine Synthesis

| Synthetic Route | Key Reaction Step | Reagents and Conditions | Yield (%) | Stereoselectivity (E:Z ratio) | Reference |

| HWE Approach | Horner-Wadsworth-Emmons Olefination | Data not available | Data not available | Data not available | [Citation needed] |

| Bifunctional Dienyl | Double Electrophilic Substitution | Data not available | Data not available | Data not available | [1] |

| Bifunctional Dienyl | Coupling Reactions | Data not available | Data not available | Data not available | [1] |

Conclusion for Researchers and Drug Development Professionals

The stereoselective synthesis of Sarmentine is achievable through modern organic chemistry methodologies, with the Horner-Wadsworth-Emmons reaction being a likely and effective strategy for establishing the required (E,E)-diene geometry. The alternative approach using a bifunctional dienyl compound also presents a viable, albeit less detailed, pathway. For researchers and professionals in drug development, the key takeaway is that while the synthesis is feasible, a thorough review of the primary literature, once accessible, is necessary to obtain the specific experimental conditions required for efficient and stereocontrolled production of Sarmentine for further study and application. The lack of readily available, detailed protocols highlights a potential gap in the accessible scientific literature for this particular natural product.

References

Total Synthesis of (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one: A Technical Guide

Abstract

This document provides a comprehensive technical guide for the total synthesis of (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, an unsaturated aliphatic amide. The synthesis is presented as a two-step process commencing with the stereoselective formation of (2E,4E)-deca-2,4-dienoic acid via a Doebner-von Miller condensation, followed by the amide coupling of the resulting acid with pyrrolidine. Detailed experimental protocols for each key reaction are provided, along with a summary of quantitative data in tabular format for clarity and comparative analysis. A logical workflow of the entire synthetic pathway is visualized using a DOT graph. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as Sarmentine, is a naturally occurring alkamide that has garnered interest due to its potential biological activities. Alkamides are a class of bioactive compounds found in various plant families and are structurally characterized by an unsaturated fatty acid chain linked to an amine moiety.[1][2] The synthesis of such compounds is of significant interest for structure-activity relationship studies and the development of new therapeutic agents.

This guide outlines a reliable and reproducible two-step synthetic route to this compound. The synthetic strategy is based on established organic chemistry principles, ensuring accessibility for researchers with a foundational knowledge of synthetic techniques.

Synthetic Pathway Overview

The total synthesis is achieved through a two-step sequence:

-

Step 1: Synthesis of (2E,4E)-deca-2,4-dienoic acid. This step involves a Doebner-von Miller condensation of hexanal with malonic acid. This reaction is carried out in pyridine with a catalytic amount of piperidine, which facilitates both the condensation and subsequent decarboxylation to yield the desired α,β,γ,δ-unsaturated carboxylic acid with the required (2E,4E) stereochemistry.[3][4]

-

Step 2: Amide coupling of (2E,4E)-deca-2,4-dienoic acid with pyrrolidine. The carboxylic acid synthesized in the first step is then coupled with pyrrolidine to form the target amide. This is achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride, followed by the reaction with pyrrolidine.[5][6]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (2E,4E)-deca-2,4-dienoic acid

This procedure is adapted from the Doebner modification of the Knoevenagel condensation.[4]

Materials:

-

Hexanal

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (6 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanal (1.0 eq), malonic acid (1.2 eq), and pyridine (5 volumes based on the aldehyde).

-

Add a catalytic amount of piperidine (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to acidify the mixture to pH 1-2.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford (2E,4E)-deca-2,4-dienoic acid as a white solid.

Step 2: Amide coupling of (2E,4E)-deca-2,4-dienoic acid with pyrrolidine

This protocol involves the formation of an acid chloride followed by amidation.[5][6]

Materials:

-

(2E,4E)-deca-2,4-dienoic acid

-

Thionyl chloride (SOCl₂)

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (2E,4E)-deca-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. Monitor the formation of the acid chloride by TLC or IR spectroscopy.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude (2E,4E)-deca-2,4-dienoyl chloride in anhydrous dichloromethane (10 volumes) and cool the solution in an ice bath.

-

In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Add the pyrrolidine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a pale yellow oil or solid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthetic steps. Please note that yields and reaction times may vary depending on the scale and specific reaction conditions.

Table 1: Synthesis of (2E,4E)-deca-2,4-dienoic acid

| Parameter | Value | Reference |

| Reactants | ||

| Hexanal | 1.0 eq | |

| Malonic Acid | 1.2 eq | |

| Pyridine | 5 vol | |

| Piperidine | 0.05 eq | |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 4-6 hours | |

| Yield | ||

| Typical Yield | 60-75% | [4] |

Table 2: Amide coupling of (2E,4E)-deca-2,4-dienoic acid with pyrrolidine

| Parameter | Value | Reference |

| Reactants | ||

| (2E,4E)-deca-2,4-dienoic acid | 1.0 eq | [5][6] |

| Thionyl Chloride | 1.2 eq | [5][6] |

| Pyrrolidine | 1.1 eq | [5][6] |

| Triethylamine | 1.2 eq | [5][6] |

| Reaction Conditions | ||

| Temperature (Acid Chloride Formation) | 0 °C to RT | [5][6] |

| Reaction Time (Acid Chloride Formation) | 2-3 hours | [5][6] |

| Temperature (Amide Coupling) | 0 °C to RT | [5][6] |

| Reaction Time (Amide Coupling) | 4-6 hours | [5][6] |

| Yield | ||

| Typical Yield | 70-85% | [5][6] |

Conclusion

This technical guide provides a detailed and practical framework for the total synthesis of this compound. The described two-step sequence, involving a Doebner-von Miller condensation followed by an amide coupling, represents an efficient and stereoselective route to the target molecule. The provided experimental protocols and quantitative data summaries are intended to facilitate the successful execution of this synthesis in a laboratory setting. This work serves as a valuable resource for researchers engaged in the synthesis of natural products and their analogs for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Sarmentine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Sarmentine, a natural amide with notable herbicidal activity. It is intended for researchers, scientists, and professionals in drug development and agrochemistry. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and visualizes the compound's mode of action.

Spectroscopic Data of Sarmentine

The structural elucidation of Sarmentine has been achieved through a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Sarmentine (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.25 | m | |

| 3 | 6.18 | m | |

| 4 | 6.07 | m | |

| 5 | 5.79 | m | |

| 6 | 2.12 | q | 7.0 |

| 7 | 1.45 | sextet | 7.0 |

| 8 | 1.29 | m | |

| 9 | 0.89 | t | 7.0 |

| 1' | 3.55 | t | 6.5 |

| 2' | 1.95 | m | |

| 3' | 1.95 | m | |

| 4' | 3.55 | t | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for Sarmentine (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 165.5 |

| 2 | 141.6 |

| 3 | 128.8 |

| 4 | 121.2 |

| 5 | 142.9 |

| 6 | 32.5 |

| 7 | 31.4 |

| 8 | 22.5 |

| 9 | 14.1 |

| 1' | 46.8 |

| 2' | 26.3 |

| 3' | 25.4 |

| 4' | 45.9 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Sarmentine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3440 | Strong, Broad | N-H Stretch (Amide) |

| ~2925, 2855 | Strong | C-H Stretch (Aliphatic) |

| ~1630 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1450 | Medium | C-H Bend (Alkyl) |

| ~990 | Strong | =C-H Bend (trans Olefin) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for Sarmentine

| Ion | m/z |

| [M+H]⁺ | 222.1852 |

| [M+Na]⁺ | 244.1672 |

Experimental Protocols

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of Sarmentine were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample was introduced into the ESI source via direct infusion or after liquid chromatography separation.

Signaling Pathways and Mechanism of Action

Sarmentine exhibits its phytotoxic (herbicidal) effects through a multi-target mechanism, primarily by inhibiting Photosystem II (PSII) and the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis.[1][2][3][4] This dual inhibition leads to a rapid loss of membrane integrity and ultimately, cell death in susceptible plants.[1][2][3][4]

Inhibition of Photosystem II

Sarmentine disrupts the photosynthetic electron transport chain by binding to the D1 protein in Photosystem II, thereby blocking the binding of plastoquinone.[2][3][4] This interruption halts ATP and NADPH production, leading to oxidative stress and cellular damage.

Caption: Sarmentine's inhibitory effect on Photosystem II.

Inhibition of Enoyl-ACP Reductase

Sarmentine also inhibits enoyl-ACP reductase, a key enzyme in the fatty acid synthesis pathway.[1][2][3][4] This inhibition disrupts the production of fatty acids, which are essential components of cell membranes, leading to a loss of membrane integrity.[1][2][3][4]

Caption: Sarmentine's inhibitory effect on fatty acid synthesis.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of Sarmentine from a natural source, such as Piper longum (long pepper).

Caption: General workflow for Sarmentine isolation and analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spermine and spermidine inhibition of photosystem II: Disassembly of the oxygen evolving complex and consequent perturbation in electron donation from TyrZ to P680+ and the quinone acceptors QA- to QB - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Structural Elucidation of (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, a compound of interest within synthetic and medicinal chemistry. As of the date of this publication, a solved crystal structure for this specific molecule is not publicly available. This document therefore serves as a comprehensive roadmap for researchers seeking to determine its three-dimensional atomic arrangement. It outlines known chemical data, proposes detailed experimental protocols for synthesis and crystallization, and provides a standardized workflow for X-ray crystallographic analysis. The methodologies presented are based on established practices for analogous chemical entities and are intended to guide future research in this area.

Introduction

This compound belongs to the family of N-acylpyrrolidines, a class of compounds that has garnered interest in various fields, including drug discovery, due to their diverse biological activities. The conjugated dienone system, coupled with the pyrrolidine moiety, suggests potential for specific molecular interactions, making its precise structural characterization highly valuable for understanding its structure-activity relationship (SAR).

X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure of a molecule.[1][2] This guide provides the necessary theoretical and practical framework for a researcher to undertake the crystallographic analysis of the title compound.

Known Chemical Data

While the crystal structure is yet to be determined, some fundamental chemical information for this compound is available.[3][4][5][6][7]

| Property | Value | Source |

| Chemical Formula | C14H23NO | [3] |

| Molecular Weight | 221.34 g/mol | [3][7] |

| CAS Registry Number | 78910-33-5 | [3][4][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | Sarmentine, Iyeremide A | [3][5] |

Proposed Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and crystallization of similar N-acylpyrrolidines and dienone-containing compounds.[8][9] Researchers should consider these as a starting point, with the understanding that optimization will likely be necessary.

Synthesis of this compound

A plausible synthetic route involves the amidation of (2E,4E)-deca-2,4-dienoic acid with pyrrolidine.

Materials:

-

(2E,4E)-deca-2,4-dienoic acid

-

Pyrrolidine

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO4), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve (2E,4E)-deca-2,4-dienoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyrrolidine (1.1 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[1] Several methods should be systematically screened.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as hexane/ethyl acetate) in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, a concentrated solution of the compound in a relatively volatile solvent is allowed to equilibrate with a larger reservoir of a less soluble "anti-solvent." This slowly increases the concentration of the compound, promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

General Considerations for Crystallization:

-

Start with a highly purified sample.

-

Screen a wide range of solvents and solvent systems.

-

Control the rate of crystallization; slower growth often yields higher quality crystals.

-

Minimize vibrations and disturbances to the crystallization experiments.

X-ray Crystallographic Analysis Workflow

Once suitable single crystals are obtained, the following workflow can be employed for structure determination.

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the following tables provide a standardized format for presenting the key crystallographic data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C14H23NO |

| Formula weight | 221.34 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Calculated density (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = 25.242° (%) | Value |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e. Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond/Angle | Length (Å) / Angle (°) |

| O1-C1 | Value |

| N1-C1 | Value |

| N1-C11 | Value |

| N1-C14 | Value |

| C1-C2 | Value |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| O1-C1-N1 | Value |

| O1-C1-C2 | Value |

| N1-C1-C2 | Value |

| C1-C2-C3 | Value |

| C2-C3-C4 | Value |

| C3-C4-C5 | Value |

Conclusion

The determination of the crystal structure of this compound is a crucial step towards understanding its chemical properties and potential biological activity. While this information is not yet in the public domain, this guide provides a comprehensive framework for researchers to pursue this goal. The proposed synthesis and crystallization protocols, along with the standardized crystallographic workflow, offer a clear path forward for the successful structural elucidation of this and similar molecules. The availability of a high-resolution crystal structure will undoubtedly accelerate research in areas that can benefit from the targeted design of novel therapeutics and chemical probes.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography | Pharmacology [medicine.yale.edu]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. (2E,4E)-1-(1-Pyrrolidinyl)-2,4-decadien-1-one | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. 1-(1-Pyrrolidinyl)-2,4-decadien-1-one | C14H23NO | CID 53427439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of dienes from pyrrolidines using skeletal modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidine-Containing Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds. Its prevalence in natural products and its versatility as a synthetic scaffold have established it as a "privileged" structure in medicinal chemistry. This technical guide provides a comprehensive overview of pyrrolidine-containing bioactive compounds, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental and synthetic methodologies pivotal to their discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a fundamental building block in numerous natural products, including alkaloids, amino acids like proline and hydroxyproline, and complex marine and microbial metabolites.[1][2] Its unique stereochemical and conformational properties allow for precise three-dimensional arrangements of functional groups, facilitating specific interactions with biological targets.[3] This inherent chirality and structural flexibility have made the pyrrolidine ring a favored scaffold in the design of novel therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antibacterial, antifungal, and neurological effects.[4][5][6] Many successful drugs, such as the antiviral agents Telaprevir and Ombitasvir, the antibacterial Clindamycin, and the anticancer drug Sunitinib, feature a pyrrolidine core, underscoring its importance in modern drug discovery.[7][8]

Pharmacological Activities and Mechanisms of Action

Pyrrolidine-containing compounds exhibit a remarkable diversity of biological activities, targeting a wide range of cellular processes and pathogens.

Anticancer Activity

A significant number of pyrrolidine derivatives have demonstrated potent anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[4][9][10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many pyrrolidine-containing compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Many pyrrolidine derivatives trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7][11] This disruption leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to cell death.[12] Specifically, the activation of caspase-3 and caspase-9 is a common feature of apoptosis induced by these compounds.[13][14]

-

PI3K/Akt and MAPK Signaling: Some bioactive pyrrolidines have been shown to influence key cell survival signaling pathways, such as the PI3K/Akt and MAPK pathways.[15][16] Inhibition of the pro-survival PI3K/Akt pathway can sensitize cancer cells to apoptosis.

Below is a diagram illustrating the intrinsic apoptotic pathway often targeted by pyrrolidine-containing compounds.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrrolidine-containing compounds against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Spirooxindole-pyrrolidine | Compound 7 | MCF-7 (Breast) | 4.8 | [17] |

| Compound 7 | HCT-116 (Colon) | 3.9 | [17] | |

| Compound 4j | A549 (Lung) | >25 µg/mL (% inhibition reported) | ||

| Compound 5g | MCF-7 (Breast) | 2.8 | [4] | |

| Compound 5l | MCF-7 (Breast) | 3.4 | [4] | |

| Pyrrolidine-2,5-dione | Compound 5i | MCF-7 (Breast) | 1.496 | [18] |

| Compound 5l | MCF-7 (Breast) | 1.831 | [18] | |

| Pyrrolidine-thiazole | - | HCT-116 (Colon) | - | [9] |

| Tetrazolopyrrolidine | Compound 7a | HeLa (Cervical) | 0.32 | [4] |

| Compound 7i | HeLa (Cervical) | 1.80 | [4] | |

| Copper(II) Complex | Complex 37a | SW480 (Colon) | 0.99 | |

| Diphenylamine-pyrrolidin-2-one | Indole derivative 14 | IGR39 (Melanoma) | 10.40 | [19] |

| Indole derivative 14 | PPC-1 (Prostate) | - | [19] |

Antiviral Activity

Pyrrolidine derivatives have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

Mechanism of Action: Enzyme Inhibition

A common antiviral strategy for pyrrolidine-containing compounds is the inhibition of viral enzymes essential for replication. For instance, many anti-HCV agents containing a pyrrolidine scaffold act as inhibitors of the NS3/4A serine protease, an enzyme crucial for viral polyprotein processing.[17] Similarly, certain pyrrolidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its function.[20]

Quantitative Antiviral Activity Data

| Compound Class | Specific Compound | Virus | Assay | IC50 (µM) | Reference(s) |

| Pyrrolobenzoxazepinone | Compound 16e | HIV-1 | Reverse Transcriptase | 0.25 | [20] |

| Pyrrole-based | NBD-14088 (5) | HIV-1 | One-cycle | - | [21] |

| NBD-14107 (6) | HIV-1 | One-cycle | - | [21] | |

| NBD-14204 | HIV-1 (clinical isolates) | - | 0.24 - 0.9 | [22] | |

| NBD-14208 | HIV-1 (clinical isolates) | - | 0.66 - 5.7 | [22] | |

| Diketopiperazine derivative | Compound 36 | HCV (genotype 1b) | Replicon | 1.61 | [23] |

| Conjugate | Compound 11 | DENV-2 | - | 0.0134 | [23] |

Antibacterial Activity

The rise of antibiotic resistance has spurred the search for new antibacterial agents, and pyrrolidine derivatives have emerged as a promising class of compounds. They exhibit activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

A key bacterial target for some pyrrolidine-containing compounds is the type II topoisomerase family of enzymes, which includes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death.[24]

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different bacterial strains.

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Isothiazoloquinolone | Compound 6a(R,S) | MRSA | ≤ 0.25 | [12] |

| Compound 7a(R) | MRSA | ≤ 0.25 | [12] | |

| Pyrrolidine-2,3-dione | Dimer 30 | MSSA | single-digit | [25] |

| Monomers 23-25 | MRSA | 8 - 16 | [25] | |

| Pyrrolopyrimidine | Bromo derivative | S. aureus | 8 | [26] |

| Iodo derivative | S. aureus | 8 | [26] | |

| Thiazole-pyrrolidine | Compound 11 | B. cereus | 21.70 | [8] |

| Compound 11 | S. aureus | 30.53 | [8] | |

| Sulfonylamino pyrrolidine | Compound 38 | S. aureus | 3.11 | [24] |

| Compound 38 | E. coli | 6.58 | [24] | |

| Compound 38 | P. aeruginosa | 5.82 | [24] | |

| Dispiropyrrolidine | - | S. aureus | - | [14][27] |

| Pyrrolidinedione | Compound 5a | E. faecalis | 0.25 µM | [18] |

| Compound 5g | E. faecalis | 0.25 µM | [18] |

Antifungal Activity

Pyrrolidine-containing compounds have also demonstrated notable activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus.[21][28][29]

Mechanism of Action

The antifungal mechanisms of pyrrolidine derivatives are diverse and can include the disruption of fungal cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation. For example, some compounds have been shown to induce necrotic cell death in Candida albicans by interacting with the fungal membrane.[29]

Quantitative Antifungal Activity Data

| Compound Class | Specific Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |

| Pyrrolidine-2,3-dione | Compound 13 | C. albicans biofilm | - | [28] |

| Tetrazole-pyrrolidine | Compound 3aC | C. albicans | - | [29] |

| Pyrrolidinedione | Compound 5a | C. albicans | 0.125 µM | [18] |

| Compound 5d | C. albicans | 0.25 µM | [18] | |

| Compound 5e | C. albicans | 0.25 µM | [18] | |

| Compound 5g | C. albicans | 0.25 µM | [18] | |

| Azole | Voriconazole | A. fumigatus | 0.5 (MIC50), 1 (MIC90) | [21] |

| Posaconazole | A. fumigatus | 0.125 (MIC50), 2 (MIC90) | [21] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of pyrrolidine-containing compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.

Protocol (Broth Microdilution):

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death) in a cell monolayer.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. An overlay medium is added to restrict viral spread to adjacent cells, leading to the formation of distinct plaques. The reduction in the number of plaques compared to a no-drug control indicates antiviral activity.

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value.

Antifungal Activity: Fungal Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of fungi.

PrincPCM: Similar to the antibacterial MIC assay, fungal spores or mycelial fragments are exposed to serial dilutions of the test compound in a suitable growth medium.

Protocol (Broth Microdilution):

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined spectrophotometrically or by visual inspection.

Synthetic Methodologies

The synthesis of pyrrolidine-containing compounds is a rich and diverse field of organic chemistry. Several powerful strategies have been developed to construct the pyrrolidine ring with high levels of stereocontrol.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (an alkene or alkyne) is one of the most powerful and widely used methods for the synthesis of substituted pyrrolidines. This reaction can generate multiple stereocenters in a single step with high stereoselectivity.

Below is a generalized workflow for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine dithiocarbamate reverses Bcl-xL-mediated apoptotic resistance to doxorubicin by inducing paraptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of PI3K/Akt signaling in TRAIL- and radiation-induced gastrointestinal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential Original Drug for Aspergillosis: In Vitro and In Vivo Effects of 1-N,N-Dimethylamino-5-Isocyanonaphthalene (DIMICAN) on Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. air.unimi.it [air.unimi.it]

- 27. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacology and Chemistry of Alkamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, pharmacology, and experimental protocols related to alkamides. These bioactive compounds, naturally occurring in various plant species, have garnered significant interest in the scientific community for their diverse pharmacological effects, making them promising candidates for drug development.

Chemistry of Alkamides

Alkamides, also referred to as alkylamides, are a class of naturally occurring lipophilic amides. Their chemical structure is characterized by a fatty acid chain linked to an amine moiety via an amide bond. The structural diversity of alkamides arises from variations in the length and degree of unsaturation (presence of double or triple bonds) of the fatty acid chain, as well as the nature of the amine headgroup. This structural variability is key to their wide range of biological activities.

Natural Occurrence

Alkamides are predominantly found in plants of the Asteraceae family, particularly in the genera Echinacea, Acmella (Spilanthes), and Heliopsis. They are also present in other plant families, including Piperaceae and Rutaceae. In these plants, alkamides are often concentrated in the roots and flowering heads.

Extraction and Purification

The lipophilic nature of alkamides dictates the choice of extraction solvents. Nonpolar solvents like hexane and chloroform are effective for their extraction from plant material. Further purification is typically achieved through chromatographic techniques.

Experimental Protocol: Extraction and Purification of Alkamides from Echinacea Roots

This protocol outlines a common method for the extraction and purification of alkamides.

Materials:

-

Dried and powdered Echinacea roots

-

n-Hexane

-

Ethanol

-

Rotary evaporator

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Solvent system for HSCCC: n-hexane-ethyl acetate-methanol-water (e.g., in a 4:1:2:1 v/v/v/v ratio)

Procedure:

-

Extraction:

-

Macerate the powdered Echinacea roots with n-hexane at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude hexane extract.

-

-

Purification by HSCCC:

-

Prepare the two-phase solvent system and thoroughly equilibrate it in a separatory funnel.

-

Dissolve the crude hexane extract in a suitable volume of the stationary phase of the solvent system.

-

Load the sample into the HSCCC column.

-

Perform the separation using the mobile phase at a defined flow rate (e.g., 3 mL/min) and rotational speed (e.g., 1000 rpm).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the purified alkamides and evaporate the solvent.

-

Chemical Synthesis

The total synthesis of various alkamides has been achieved, often employing organometallic coupling reactions to construct the unsaturated fatty acid backbone. These synthetic routes are crucial for producing pure alkamides for pharmacological studies and for generating analogues to explore structure-activity relationships.

Pharmacology of Alkamides

Alkamides exhibit a broad spectrum of pharmacological activities, with their immunomodulatory, anti-inflammatory, and analgesic properties being the most extensively studied.

Mechanism of Action

The pharmacological effects of alkamides are mediated through their interaction with various molecular targets.

Several alkamides show structural similarity to anandamide, an endogenous cannabinoid ligand. This has led to the discovery that many alkamides can bind to and modulate the activity of cannabinoid receptors, particularly the CB2 receptor. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.

Some alkamides, such as affinin, have been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception. The interaction of alkamides with TRPV1 contributes to their analgesic effects.

Alkamides exert anti-inflammatory effects by modulating key inflammatory pathways. They have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Furthermore, alkamides can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.

Pharmacokinetics

Studies in humans have shown that alkamides are orally bioavailable. After oral administration of Echinacea preparations, alkamides are rapidly absorbed, with maximum plasma concentrations reached within approximately 2.3 hours.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacology of alkamides.

Table 1: Pharmacokinetic Parameters of Alkamides in Humans after Oral Administration of Echinacea Tablets

| Alkamide Type | Tmax (hours) | Cmax (ng eq/mL plasma) | Reference |

| Sum of Alkamides | ~2.3 | 336 ± 131 | |

| Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides | ~0.5 | 10.88 |

Table 2: In Vitro Biological Activities of Selected Alkamides

| Alkamide | Biological Activity | Assay System | IC50 / Ki | Reference |

| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | Inhibition of IL-2 production | Activated Jurkat T cells | - | |

| Dodeca-2E,4E-dienoic acid isobutylamide | Inhibition of IL-2 production | Activated Jurkat T cells | - |

Note: Comprehensive and standardized quantitative data for a wide range of alkamides is still an active area of research. The presented data is based on available literature.

Experimental Protocols

This section provides an overview of key experimental workflows for studying alkamides.

Cannabinoid Receptor Binding Assay

Protocol: Competitive Radioligand Binding Assay for CB2 Receptors

Objective: To determine the binding affinity (Ki) of a test alkamide for the CB2 receptor.

Materials:

-

Membrane preparations from cells expressing human CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test alkamide.

-

Non-specific binding control (a high concentration of a known non-radiolabeled CB2 ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test alkamide.

-

Add a fixed concentration of the radioligand to all wells.

-

Add the appropriate concentration of the test alkamide or the non-specific binding control to the respective wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test alkamide using appropriate software.

Conclusion and Future Directions

Alkamides represent a fascinating and pharmacologically rich class of natural products. Their ability to modulate key signaling pathways involved in immunity, inflammation, and pain perception makes them attractive lead compounds for the development of new therapeutics. Future research should focus on elucidating the detailed molecular mechanisms of action for a wider range of alkamides, expanding the understanding of their structure-activity relationships, and conducting well-designed clinical trials to validate their therapeutic potential in humans. The development of more efficient and scalable synthetic routes will also be crucial for advancing the clinical translation of these promising compounds.

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Dienamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. This powerful olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] A significant advantage over the traditional Wittig reaction is the aqueous solubility of the phosphate byproduct, which greatly simplifies purification. Furthermore, the HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1] This application note provides a detailed protocol for the synthesis of dienamides, a valuable structural motif in natural products and pharmacologically active compounds, using the HWE reaction between α,β-unsaturated aldehydes and phosphonoacetamide reagents.

Reaction Principle and Stereochemistry

The HWE reaction for dienamide synthesis proceeds through the deprotonation of a phosphonoacetamide reagent by a suitable base to generate a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an α,β-unsaturated aldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which subsequently collapses to yield the desired dienamide and a water-soluble phosphate byproduct.[2]

The stereochemical outcome of the HWE reaction is generally controlled by thermodynamic factors, favoring the formation of the (E)-isomer.[1] The equilibration of the intermediates leading to the oxaphosphetane allows for the preferential formation of the more stable trans-adduct, which ultimately yields the (E)-dienamide.[3] However, the choice of base, solvent, and reaction temperature can influence the E/Z selectivity. For instance, the use of lithium salts and higher temperatures often enhances (E)-selectivity.[4]

Data Presentation: Synthesis of Dienamides via HWE Reaction

The following tables summarize the reaction conditions and outcomes for the HWE synthesis of various dienamides, demonstrating the versatility and efficiency of this protocol.

Table 1: HWE Reaction of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate with Various Aldehydes

| Entry | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Cinnamaldehyde | iPrMgCl | THF | 0 | 1 | 95 | >99:1 |

| 2 | Crotonaldehyde | iPrMgCl | THF | 0 | 1 | 92 | >99:1 |

| 3 | Benzaldehyde | iPrMgCl | THF | 0 | 1 | 98 | >99:1 |

| 4 | Isovaleraldehyde | iPrMgCl | THF | 0 | 1 | 94 | >99:1 |

| 5 | Cyclohexanecarboxaldehyde | iPrMgCl | THF | 0 | 1 | 96 | >99:1 |

Data adapted from Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. J. Org. Chem.[4][5]

Table 2: HWE Reaction of a Phosphonoacetamide with Various Aldehydes using DBU/LiCl

| Entry | Aldehyde | Base System | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | DBU/LiCl | THF | 25 | 85 | 98:2 |

| 2 | 4-Methoxybenzaldehyde | DBU/LiCl | THF | 25 | 82 | 98:2 |

| 3 | 4-Chlorobenzaldehyde | DBU/LiCl | THF | 25 | 80 | 95:5 |

| 4 | trans-Cinnamaldehyde | DBU/LiCl | THF | 25 | 75 | 92:8 |

| 5 | Isobutyraldehyde | DBU/LiCl | THF | 25 | 60 | 85:15 |

Data adapted from a study on the synthesis of (E)-α,β-unsaturated amides.[6]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (HWE Reagent)

This protocol is based on the Michaelis-Arbuzov reaction.[7]

Materials:

-

Triethyl phosphite

-

2-Bromo-N-methoxy-N-methylacetamide

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 2-bromo-N-methoxy-N-methylacetamide (1.0 eq) and triethyl phosphite (1.2 eq) in anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

-